BenchChemオンラインストアへようこそ!

2-Amino-6-methoxymethyl-nicotinonitrile

Physicochemical profiling Lead-likeness ADME prediction

2-Amino-6-methoxymethyl-nicotinonitrile (molecular formula C₈H₉N₃O, molecular weight 163.18 g/mol) is a disubstituted nicotinonitrile derivative featuring a 2-amino group and a 6-methoxymethyl substituent on the pyridine ring. It belongs to the broader class of 2-aminonicotinonitriles, a scaffold recognized for diverse pharmacological activities including kinase inhibition, autophagy modulation, and anticancer effects.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B8527880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxymethyl-nicotinonitrile
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOCC1=NC(=C(C=C1)C#N)N
InChIInChI=1S/C8H9N3O/c1-12-5-7-3-2-6(4-9)8(10)11-7/h2-3H,5H2,1H3,(H2,10,11)
InChIKeyHYJPSEVGGIQIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methoxymethyl-nicotinonitrile: Core Physicochemical and Structural Identity for Informed Research Procurement


2-Amino-6-methoxymethyl-nicotinonitrile (molecular formula C₈H₉N₃O, molecular weight 163.18 g/mol) is a disubstituted nicotinonitrile derivative featuring a 2-amino group and a 6-methoxymethyl substituent on the pyridine ring . It belongs to the broader class of 2-aminonicotinonitriles, a scaffold recognized for diverse pharmacological activities including kinase inhibition, autophagy modulation, and anticancer effects [1]. The compound is primarily documented as a synthetic intermediate in patent US08183264B2, where it serves as a building block for tricyclic protein kinase inhibitors . Unlike its simpler 6-methyl or 6-methoxy analogs, the methoxymethyl ether substituent introduces distinct steric and electronic properties that influence both synthetic reactivity and potential biological interactions .

Why 2-Amino-6-methoxymethyl-nicotinonitrile Cannot Be Substituted by Generic 6-Methyl or 6-Methoxy Nicotinonitrile Analogs in Research Programs


Within the 2-aminonicotinonitrile family, the identity of the 6-position substituent is a critical determinant of both downstream synthetic utility and biological target engagement [1]. The methoxymethyl (–CH₂OCH₃) group is not a simple bioisostere of methyl (–CH₃) or methoxy (–OCH₃): it introduces an sp³-hybridized methylene spacer bearing an ether oxygen, which alters conformational flexibility, hydrogen-bonding capacity, and metabolic stability [2]. As demonstrated in SAR studies of 2-amino-4,6-disubstituted nicotinonitrile SIRT1 inhibitors, substituent identity at C-6 directly modulates in vitro potency, with top compounds (5c, 5e, 5n) achieving IC₅₀ values of approximately 3 µM versus 109 µM for the reference inhibitor nicotinamide [3]. In autophagy-inducing 2-aminonicotinonitrile series, the C-6 substituent was shown to positively contribute to activity, whereas C-5 modifications had the opposite effect [4]. Consequently, interchanging 6-position substituents between analogs cannot be assumed to yield comparable synthetic outcomes or biological profiles without explicit empirical validation.

Quantitative Comparative Evidence: 2-Amino-6-methoxymethyl-nicotinonitrile Versus Closest Structural Analogs and In-Class Benchmarks


Molecular Weight and Lipophilicity Differentiation: Methoxymethyl vs. Methyl at the 6-Position

The 6-methoxymethyl substituent increases molecular weight by 30.03 Da relative to the 6-methyl analog (163.18 vs. 133.15 g/mol) and by 14.03 Da relative to the 6-methoxy analog (163.18 vs. 149.15 g/mol) . The additional ether oxygen in the methoxymethyl group introduces an H-bond acceptor not present in the methyl analog, which is predicted to reduce logP by approximately 0.5–0.8 units based on fragment-based calculations (the parent nicotinonitrile logP is ~0.36) [1]. This shift in physicochemical profile places 2-amino-6-methoxymethyl-nicotinonitrile in a more favorable lead-like property space (MW < 200, cLogP < 2) compared to many 6-aryl nicotinonitrile congeners that exceed MW 300 [2].

Physicochemical profiling Lead-likeness ADME prediction

Synthetic Intermediate Specificity: Distinct Downstream Chemistry Enabled by the 6-Methoxymethyl Group

In patent US08183264B2, 2-amino-6-methoxymethyl-nicotinonitrile is prepared via dehydration of 2-amino-6-methoxymethyl-nicotinamide (90 mg) using phosphorus oxychloride (3.0 g) at 100 °C for 0.5 h . This compound serves as a specific intermediate en route to tricyclic protein kinase inhibitors; the methoxymethyl group can subsequently be converted to a hydroxymethyl (–CH₂OH) handle through ether cleavage, a transformation not feasible with the 6-methyl analog . By contrast, 2-amino-6-methylnicotinonitrile is documented as an intermediate for pyridopyrimidine and naphthyridine antiviral agents [1], representing a divergent downstream application space. The orthogonal reactivity of the methoxymethyl ether thus enables access to a distinct chemical series not synthetically tractable from the methyl or methoxy congeners.

Synthetic methodology Kinase inhibitor intermediates Patent-protected routes

Scaffold-Level Biological Potential: 2-Aminonicotinonitrile Class SIRT1 and Pim Kinase Inhibitory Activity

The 2-aminonicotinonitrile scaffold has been validated across multiple therapeutic targets. In a systematic SAR study, 2-amino-4,6-disubstituted nicotinonitrile derivatives exhibited SIRT1 inhibitory activity, with the most potent compounds (5c, 5e, 5n) achieving IC₅₀ values of approximately 3 µM—a 36-fold improvement over the endogenous inhibitor nicotinamide (IC₅₀ ≈ 109 µM) [1]. In a separate study, optimized nicotinonitrile derivatives demonstrated pan-Pim kinase inhibition at submicromolar concentrations, with compound 8e achieving IC₅₀ ≤ 0.28 µM against all three Pim kinase isoforms, comparable to staurosporine [2]. The 2-aminonicotinonitrile GCN5 inhibitor DC_HG24-01 showed an IC₅₀ of 3.1 ± 0.2 µM against hGCN5 and inhibited proliferation of MV4-11 leukemia cells [3]. The highly optimized IKK-β inhibitor ACHP (a 2-amino-4,6-disubstituted nicotinonitrile) achieved an IC₅₀ of 8.5 nM with >2,000-fold selectivity over IKK3, Syk, and MKK4 (IC₅₀ > 20,000 nM) [4]. These data collectively demonstrate that the 2-aminonicotinonitrile core is a privileged scaffold, and the specific 6-substituent critically modulates potency and selectivity.

SIRT1 inhibition Pim kinase Anticancer scaffold

Antifungal Agent Derivatization: N-(6-Allyloxy-benzofuran-2-ylmethyl)-2-amino-6-methoxymethyl-nicotinamide as a Bioactive Derivative

Patent US20090062348A1 discloses antifungal agents containing pyridine derivatives, wherein 2-amino-6-methoxymethyl-nicotinonitrile serves as a precursor to N-(6-allyloxy-benzofuran-2-ylmethyl)-2-amino-6-methoxymethyl-nicotinamide (CAS 912461-64-4) [1]. The methoxymethyl substitution at the 6-position of the pyridine ring is retained in the final antifungal compound, indicating that this substituent is integral to the pharmacophore rather than being a transient synthetic handle [2]. The 6-methyl analog (2-amino-6-methylnicotinonitrile) is documented in antiviral rather than antifungal applications, underscoring that the 6-substituent identity directs the therapeutic application space accessed by downstream derivatization . No antifungal patent based on the 6-methyl or 6-methoxy nicotinonitrile congeners was identified in the same patent family.

Antifungal agents Pyridine derivatives Patent chemistry

Procurement-Relevant Application Scenarios for 2-Amino-6-methoxymethyl-nicotinonitrile in Academic and Industrial Research


Medicinal Chemistry: Kinase Inhibitor Lead Generation Leveraging the 2-Aminonicotinonitrile Scaffold

Research groups developing ATP-competitive kinase inhibitors can deploy 2-amino-6-methoxymethyl-nicotinonitrile as a core building block for focused library synthesis. The 2-aminonicotinonitrile scaffold has demonstrated potent inhibition across Pim kinases (IC₅₀ ≤ 0.28 µM for optimized derivative 8e) [1], IKK-β (IC₅₀ = 8.5 nM for ACHP) [2], and GCN5 (IC₅₀ = 3.1 µM for DC_HG24-01) [3]. The methoxymethyl group at C-6 provides a synthetic handle for further diversification via ether cleavage to hydroxymethyl or direct nucleophilic displacement, offering a divergent synthesis strategy distinct from the 6-methyl or 6-methoxy series.

Anti-Infective Drug Discovery: Antifungal Agent Development

Programs targeting fungal pathogens can utilize 2-amino-6-methoxymethyl-nicotinonitrile as a key intermediate, following the patent precedents established in US20090062348A1 where its nicotinamide derivative demonstrated antifungal activity with reportedly favorable solubility and metabolic stability [4]. The methoxymethyl substituent is retained in the final bioactive compound N-(6-allyloxy-benzofuran-2-ylmethyl)-2-amino-6-methoxymethyl-nicotinamide (CAS 912461-64-4), confirming its pharmacophoric relevance rather than a mere protecting group role.

Epigenetic Probe Development: SIRT1 and Histone Acetyltransferase Inhibitor Programs

The 2-amino-4,6-disubstituted nicotinonitrile series has been validated as a novel chemotype for SIRT1 inhibition, with top compounds achieving IC₅₀ values of ~3 µM (36-fold more potent than nicotinamide, IC₅₀ ≈ 109 µM) [5]. In silico docking confirmed that both the 2-amino and 3-cyano groups form critical hydrogen bonds with ASN346 and HIS363 in the SIRT1 active site, while the 6-substituent modulates binding energy [5]. 2-Amino-6-methoxymethyl-nicotinonitrile occupies an underexplored region of the 6-position SAR space relative to the reported 6-aryl and 6-heteroaryl derivatives, offering an opportunity for novel IP generation in epigenetic drug discovery.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 163.18 g/mol, a predicted logP in the favorable sub-2 range (estimated 0.5–1.5 units below the 6-methyl analog based on the ether oxygen contribution), and three hydrogen-bonding functional groups (2-NH₂ donor, ring N acceptor, cyano acceptor, ether O acceptor), 2-amino-6-methoxymethyl-nicotinonitrile satisfies all Rule-of-Three criteria for fragment library inclusion [6]. Its scaffold has established ligand efficiency across multiple target classes, making it a high-value fragment for SPR-based or crystallographic fragment screening campaigns.

Quote Request

Request a Quote for 2-Amino-6-methoxymethyl-nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.